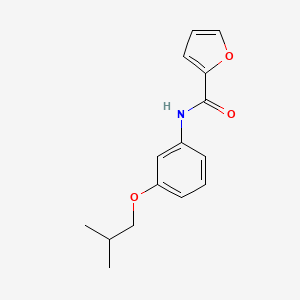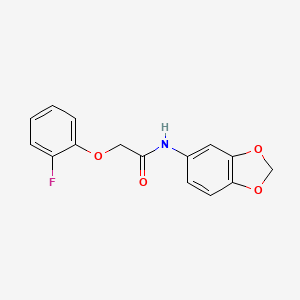
N-(3-isobutoxyphenyl)-2-furamide
Vue d'ensemble
Description
N-(3-isobutoxyphenyl)-2-furamide, also known as NBPF, is a compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a furan derivative that has shown promising results in various studies related to its mechanism of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(3-isobutoxyphenyl)-2-furamide is not fully understood, but studies have suggested that the compound may act by inhibiting various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This compound has also been shown to interact with various proteins, including heat shock protein 90 (HSP90) and peroxisome proliferator-activated receptor gamma (PPARγ), which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and immunomodulatory effects. The compound has also been shown to reduce oxidative stress and inflammation, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-isobutoxyphenyl)-2-furamide in lab experiments is its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. However, one limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(3-isobutoxyphenyl)-2-furamide, including further studies on its mechanism of action, optimization of its therapeutic potential, and development of novel derivatives with improved efficacy and safety profiles. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its potential clinical applications.
Applications De Recherche Scientifique
N-(3-isobutoxyphenyl)-2-furamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. The compound has shown to have anti-tumor effects in cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune response by regulating cytokine production.
Propriétés
IUPAC Name |
N-[3-(2-methylpropoxy)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11(2)10-19-13-6-3-5-12(9-13)16-15(17)14-7-4-8-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGXOLWMJVHKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methoxyphenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4690246.png)

![N,N-dibenzyl-N'-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4690271.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4690278.png)
![2-[1-(2-hydroxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone](/img/structure/B4690281.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4690284.png)
![3-methyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4690289.png)
![3-chloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4690293.png)
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B4690301.png)
![3-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4690305.png)
![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4690308.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B4690310.png)
![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4690329.png)
